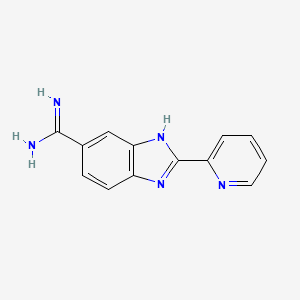![molecular formula C8H16OS B12573484 4-[(R)-Butane-1-sulfinyl]but-1-ene CAS No. 188954-51-0](/img/structure/B12573484.png)
4-[(R)-Butane-1-sulfinyl]but-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[®-Butane-1-sulfinyl]but-1-ene is an organic compound characterized by the presence of a sulfinyl group attached to a butane chain with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Butane-1-sulfinyl]but-1-ene can be achieved through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of butan-2-ol can yield but-1-ene, which can then be further modified to introduce the sulfinyl group . The reaction typically requires an acid catalyst such as concentrated sulfuric acid or phosphoric acid and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-[®-Butane-1-sulfinyl]but-1-ene may involve large-scale dehydration processes using continuous flow reactors. The use of catalysts like aluminum oxide or zeolites can enhance the efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[®-Butane-1-sulfinyl]but-1-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The double bond in the compound allows for electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
4-[®-Butane-1-sulfinyl]but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[®-Butane-1-sulfinyl]but-1-ene involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the compound. The double bond allows for addition reactions, which can modify the compound’s structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
But-1-ene: A simple alkene with a similar carbon backbone but lacking the sulfinyl group.
Butane-1-sulfinyl: A compound with a sulfinyl group but without the double bond.
Uniqueness
4-[®-Butane-1-sulfinyl]but-1-ene is unique due to the combination of a sulfinyl group and a double bond in its structure. This dual functionality allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
188954-51-0 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
1-[(R)-but-3-enylsulfinyl]butane |
InChI |
InChI=1S/C8H16OS/c1-3-5-7-10(9)8-6-4-2/h3H,1,4-8H2,2H3/t10-/m0/s1 |
Clé InChI |
AZTGNJMIQFLBGY-JTQLQIEISA-N |
SMILES isomérique |
CCCC[S@@](=O)CCC=C |
SMILES canonique |
CCCCS(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


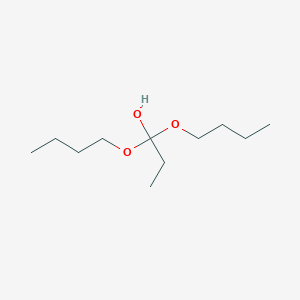
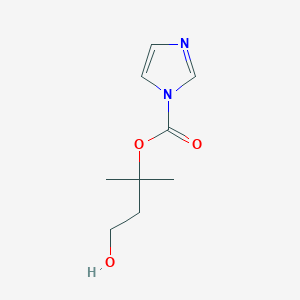
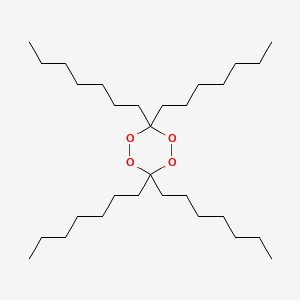
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
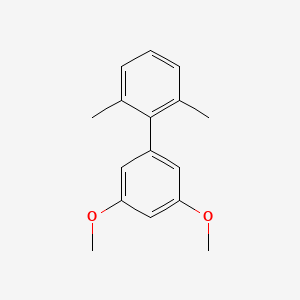
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
